1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline
Overview
Description
1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered significant for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
Quinazolinones can be synthesized via straightforward pathways . For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . Docking studies suggest that such compounds may bind with the EGFR tyrosine kinase domains .Chemical Reactions Analysis
Quinazoline and its derivatives are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They have been used in various chemical reactions, including dehydrogenative cyclizations, [4 + 2] annulations, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by the nature and position of their substituents . For instance, the presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity of 2-phenylquinazolin-4 (3H)-one .Mechanism of Action
The mechanism of action of quinazoline derivatives is often related to their ability to interact with specific molecular pathways. For instance, many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds exhibit their effects mostly through their interaction with specific targets like EGFR tyrosine kinase domains .
Future Directions
Given the wide range of biological activities exhibited by quinazoline derivatives, future research will likely continue to explore their potential as therapeutic agents. This includes designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various types of cancers . Additionally, further studies on the synthesis, transformation, and biological properties of these compounds are expected .
properties
IUPAC Name |
1,3-bis(2-methoxyphenyl)-1,4-dihydrobenzo[f]quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-29-22-13-7-5-11-19(22)25-24-18-10-4-3-9-17(18)15-16-21(24)27-26(28-25)20-12-6-8-14-23(20)30-2/h3-16,25H,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNXIBZVWZTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)NC(=N2)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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